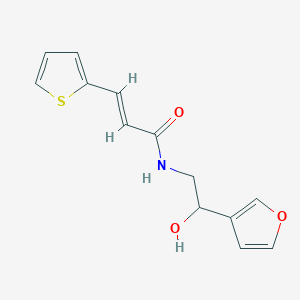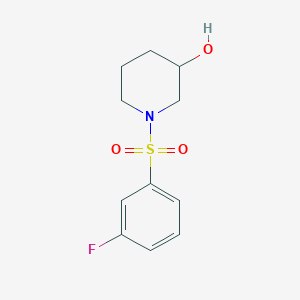
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide, also known as JNJ-31020028, is a small molecule inhibitor that targets the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and sensory neurons. JNJ-31020028 has been extensively studied for its potential therapeutic applications in cancer, pain, and urological disorders.
Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating a one-pot synthesis approach from 3-methyl isoxazole-5-carboxylic acid. These compounds are crucial for further chemical modifications and have potential applications in creating more complex molecules for various scientific purposes (Martins et al., 2002).
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's synthesis and characterization have been extensively studied, including single crystal X-ray diffraction and DFT studies. These studies provide a deeper understanding of the compound's structure and electronic properties, facilitating its application in research (Viveka et al., 2016).
Biological Evaluation and Potential Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates the compound's potential as a scaffold for developing pharmacologically active agents, highlighting its significance in medicinal chemistry research (Rahmouni et al., 2016).
The compound has also been part of studies focusing on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibited antifungal activities against various phytopathogenic fungi. This suggests its role in agriculture, specifically in developing new antifungal agents (Du et al., 2015).
In a different study, the synthesis and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, providing insights into the compound's potential use in developing new anticancer agents. The in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells was assessed, indicating its relevance in cancer research (Hassan et al., 2014).
properties
IUPAC Name |
2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-14(23-20-12)8-9-18-17(22)16-11-15(19-21(16)2)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICVZRINQAVDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

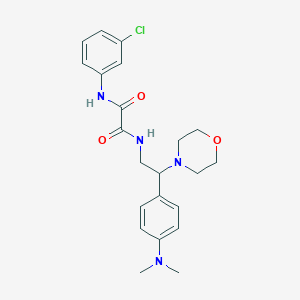
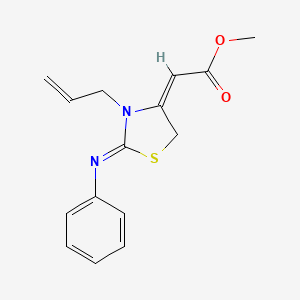

![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)

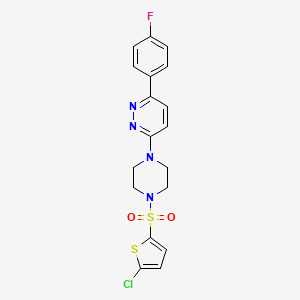
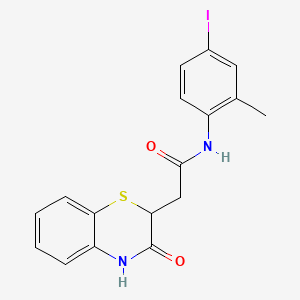
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)
